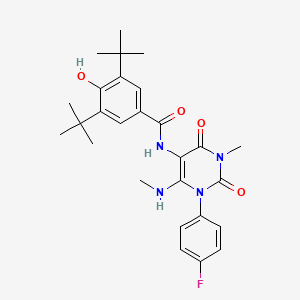
3,5-Di-tert-butyl-N-(1-(4-fluorophenyl)-3-methyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,5-Di-tert-butyl-N-(1-(4-fluorophenyl)-3-methyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-hydroxybenzamide” is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,5-Di-tert-butyl-N-(1-(4-fluorophenyl)-3-methyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-hydroxybenzamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the fluorophenyl group, tert-butyl groups, and the hydroxybenzamide moiety. Common reagents include various amines, acids, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxybenzamide moiety.
Reduction: Reduction reactions could target the carbonyl groups within the pyrimidine ring.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Medicine
Medically, the compound could be explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group might enhance binding affinity, while the pyrimidine core could interact with active sites. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzamide: Lacks the pyrimidine and fluorophenyl groups.
N-(4-fluorophenyl)-3-methyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl: Lacks the tert-butyl and hydroxybenzamide groups.
Uniqueness
The uniqueness of “3,5-Di-tert-butyl-N-(1-(4-fluorophenyl)-3-methyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-hydroxybenzamide” lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.
Biological Activity
3,5-Di-tert-butyl-N-(1-(4-fluorophenyl)-3-methyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-hydroxybenzamide is a complex organic compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on various studies and research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C24H32N4O4F
- Molecular Weight : 448.54 g/mol
The presence of multiple functional groups such as hydroxyl (-OH), amine (-NH), and fluorophenyl moieties suggests diverse interactions with biological targets.
Antitumor Activity
Research indicates that compounds similar to 3,5-di-tert-butyl derivatives exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation in various cell lines. The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways critical for tumor growth.
Anti-inflammatory Properties
A series of compounds derived from similar structures have demonstrated potent anti-inflammatory effects. For example, certain derivatives have been shown to inhibit the synthesis of prostaglandins and leukotrienes, which are mediators of inflammation. In comparative studies, some derivatives displayed anti-inflammatory activity comparable to indomethacin but with reduced ulcerogenic effects1.
Antioxidant Activity
Compounds with a di-tert-butyl group are known for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxic effects of related compounds on A431 and HT29 cell lines. The results indicated that the presence of specific substituents significantly enhanced cytotoxicity, with IC50 values comparable to established chemotherapeutics2.
- Anti-inflammatory Mechanism : Another investigation focused on the synthesis of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones. These compounds exhibited dual inhibitory activity against inflammatory mediators and were found to have a wider safety margin than traditional non-steroidal anti-inflammatory drugs (NSAIDs)1.
Data Table: Biological Activities Summary
Properties
CAS No. |
595558-86-4 |
|---|---|
Molecular Formula |
C27H33FN4O4 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
3,5-ditert-butyl-N-[1-(4-fluorophenyl)-3-methyl-6-(methylamino)-2,4-dioxopyrimidin-5-yl]-4-hydroxybenzamide |
InChI |
InChI=1S/C27H33FN4O4/c1-26(2,3)18-13-15(14-19(21(18)33)27(4,5)6)23(34)30-20-22(29-7)32(25(36)31(8)24(20)35)17-11-9-16(28)10-12-17/h9-14,29,33H,1-8H3,(H,30,34) |
InChI Key |
JXASVCWDUWMNQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)F)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















